molecular formula C15H19NO3 B12768780 Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione CAS No. 92652-77-2

Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione

Katalognummer: B12768780
CAS-Nummer: 92652-77-2
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: WIVMCJGETCGQOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione is a heterocyclic compound that belongs to the oxazine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a butyl-substituted amine with a phenyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, would need to be optimized to achieve high yields.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include continuous flow processes, the use of industrial-scale reactors, and optimization of reaction conditions to ensure cost-effectiveness and high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while reduction could produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its unique chemical properties.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dihydro-5-butyl-3-methyl-5-phenyl-2H-1,3-oxazine-2,4(3H)-dione: can be compared with other oxazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of butyl and phenyl groups can impart unique properties compared to other oxazine derivatives.

Eigenschaften

CAS-Nummer

92652-77-2

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

5-butyl-3-methyl-5-phenyl-1,3-oxazinane-2,4-dione

InChI

InChI=1S/C15H19NO3/c1-3-4-10-15(12-8-6-5-7-9-12)11-19-14(18)16(2)13(15)17/h5-9H,3-4,10-11H2,1-2H3

InChI-Schlüssel

WIVMCJGETCGQOG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(COC(=O)N(C1=O)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.